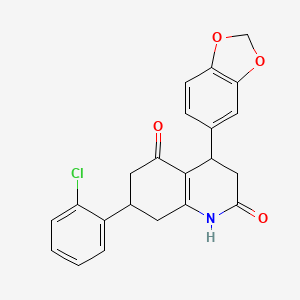

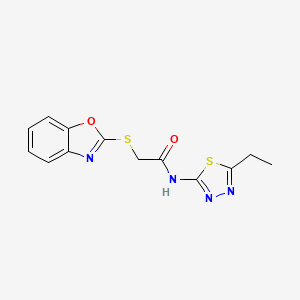

![molecular formula C18H13ClN4O2 B5546762 3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimido[5,4-b]indol-4-ones involves a series of reactions including condensation, cyclization, and substitution. For example, the condensation of N-(2-ethoxycarbonylindol-3-yl)-N′,N′-dialkylamidines with ammonia or primary amines leads to the formation of 4-oxopyrimido[5,4-b] indoles, which can further undergo chlorination and methoxylation to introduce specific substituents such as the 4-chloro and 4-methoxy groups (Simakov et al., 1985).

Molecular Structure Analysis

The molecular structure of pyrimido[5,4-b]indol-4-ones can be characterized by X-ray crystallography, revealing their crystalline form and molecular geometry. For instance, the crystal structure analysis of related compounds shows the importance of hydrogen bonding in stabilizing the molecular structure, as observed in the formation of hydrogen-bonded sheets or frameworks (Low et al., 2007).

Chemical Reactions and Properties

Pyrimido[5,4-b]indol-4-ones undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different substituents and the formation of a wide range of derivatives. These reactions are crucial for modifying the chemical and physical properties of the compounds for specific applications (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of pyrimido[5,4-b]indol-4-ones, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the core structure. These properties are essential for determining the compound's suitability for various applications, including its use in pharmaceutical formulations (Ivashchenko et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, are determined by the compound's molecular framework. Studies using density functional theory (DFT) and spectroscopic analysis can provide insights into the electronic properties and the potential for interactions with biological targets (Halim & Ibrahim, 2022).

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

This compound is related to a class of compounds synthesized for their potential as antineoplastic agents. Studies have shown that derivatives like this compound exhibit significant antitumor activity in vitro (on leukemic and solid tumor cells) and in vivo on various experimental tumor models. These compounds are synthesized through a process involving Fischer indolization and phosphorus oxychloride, leading to various substituted derivatives with promising antitumor properties (Nguyen et al., 1990).

Synthesis and Properties

The synthesis process of compounds similar to 3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been explored. These processes involve the condensation of N-(2-ethoxycarbonylindol-3-yl)-N',N'-dialkylamidines with ammonia, primary amines, and hydrazines. The resulting compounds have been converted into various derivatives, including chloro, methoxy, dialkylamino, and mercapto derivatives (Simakov et al., 1985).

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar chemical structures have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have been screened for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, demonstrating significant analgesic and anti-inflammatory activities. Certain derivatives have shown higher inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Evaluation

Ethoxyphthalimide derivatized spiro compounds, which are structurally related to 3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results in screening against various microbial agents, indicating their potential use in antimicrobial therapies (Thadhaney et al., 2010).

Eigenschaften

IUPAC Name |

3-[(E)-(4-chlorophenyl)methylideneamino]-8-methoxy-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2/c1-25-13-6-7-15-14(8-13)16-17(22-15)18(24)23(10-20-16)21-9-11-2-4-12(19)5-3-11/h2-10,22H,1H3/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHPHMAMXSEFEZ-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)N=CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)/N=C/C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(E)-(4-chlorophenyl)methylidene]amino}-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

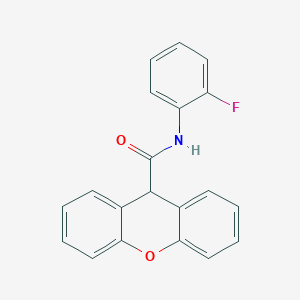

![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

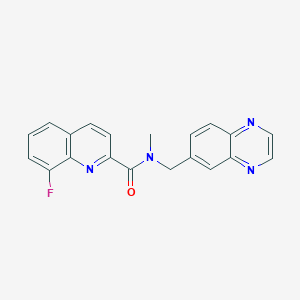

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)

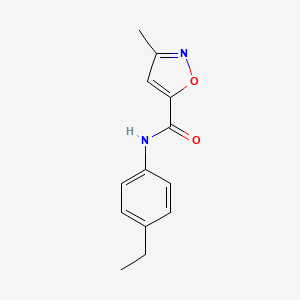

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)

![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)